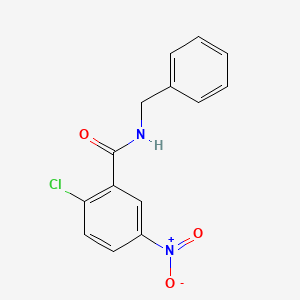
N-Benzyl-2-chloro-5-nitrobenzamide
Overview
Description
“N-Benzyl-2-chloro-5-nitrobenzamide” is a chemical compound with the molecular weight of 290.71 . It is commonly used in the field of organic synthesis .
Molecular Structure Analysis
The InChI code for “N-Benzyl-2-chloro-5-nitrobenzamide” is1S/C14H11ClN2O3/c15-13-7-6-11 (17 (19)20)8-12 (13)14 (18)16-9-10-4-2-1-3-5-10/h1-8H,9H2, (H,16,18) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-Benzyl-2-chloro-5-nitrobenzamide” is a solid at room temperature . It has a molecular weight of 290.71 . The compound’s InChI key isXHNKHLNFCWPFLM-UHFFFAOYSA-N .
Scientific Research Applications
Antimycobacterial Activity
- Nitrobenzamide derivatives, including compounds similar to N-Benzyl-2-chloro-5-nitrobenzamide, have been explored for their antimycobacterial properties. A study by Wang et al. (2019) highlights the design and synthesis of these derivatives, demonstrating significant in vitro antitubercular activity. This suggests a potential application in developing treatments for tuberculosis (Wang et al., 2019).
Electrochemical Analysis
- Research by Zeybek et al. (2009) explored the electrochemical behaviors of nitrobenzamide compounds, including N-Benzyl-2-chloro-5-nitrobenzamide. Their study focused on developing sensitive and rapid methods for the quantitative determination of these compounds, indicating their relevance in analytical chemistry (Zeybek et al., 2009).
Anticancer Potential
- A study by Romero-Castro et al. (2011) synthesized and evaluated nitrobenzamide derivatives as potential anticancer agents. Their research found that certain derivatives showed significant cytotoxicity against human cancer cell lines, suggesting the potential of N-Benzyl-2-chloro-5-nitrobenzamide derivatives in cancer therapy (Romero-Castro et al., 2011).
Anticonvulsant Properties
- The anticonvulsant activity of 4-nitro-N-phenylbenzamides was studied by Bailleux et al. (1995). Their research indicated that some derivatives of nitrobenzamide, closely related to N-Benzyl-2-chloro-5-nitrobenzamide, could be effective in treating seizures, pointing to another potential pharmaceutical application (Bailleux et al., 1995).
Photochemical Properties
- Gunn and Stevens (1973) investigated the photo-rearrangement of N-aryl-2-nitrobenzamides, providing insights into the chemical behavior of these compounds under light exposure. This research has implications for understanding the photochemical properties of nitrobenzamide derivatives (Gunn & Stevens, 1973).
Synthesis of Quinazolinones
- A novel approach for synthesizing 2,3-diarylquinazolinones using iron as a catalyst was described by Wang et al. (2013). This study, involving 2-nitro-N-arylbenzamides, contributes to the field of organic synthesis and could have implications for pharmaceutical manufacturing (Wang et al., 2013).
Potential Against Human African Trypanosomiasis
- Hwang et al(2010) synthesized a series of halo-nitrobenzamide compounds, including derivatives similar to N-Benzyl-2-chloro-5-nitrobenzamide, to evaluate their effectiveness against Trypanosoma brucei brucei. The study found significant activity in some of these compounds, highlighting their potential application in treating human African trypanosomiasis (Hwang et al., 2010).
Gas-Chromatographic Determination
- A method for determining 2-chloro-4-nitrobenzamide in animal feeding stuffs was described by Hoodless and Weston (1969). This research underscores the relevance of N-Benzyl-2-chloro-5-nitrobenzamide derivatives in agricultural applications, particularly in the analysis of animal feed additives (Hoodless & Weston, 1969).
Antibacterial Activity
- Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives, including those related to nitrobenzamides, and assessed their antibacterial activity against Streptococcus pyogenes. The results demonstrated potential antibacterial properties, indicating the possible use of N-Benzyl-2-chloro-5-nitrobenzamide derivatives in developing new antibacterial agents (Gupta, 2018).
Neuroleptic Potential
- Research by Valenta et al. (1990) on the synthesis of heterocyclic 5-amino-2-methoxybenzamides, structurally related to nitrobenzamides, explored their potential as neuroleptic agents. This indicates another area where N-Benzyl-2-chloro-5-nitrobenzamide derivatives could be applied in the pharmaceutical field (Valenta et al., 1990).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKHLNFCWPFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355294 | |
| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-chloro-5-nitrobenzamide | |
CAS RN |
83909-69-7 | |
| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



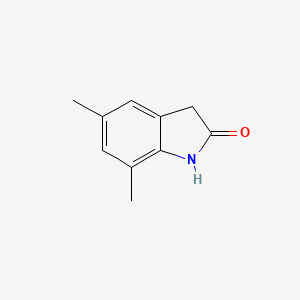
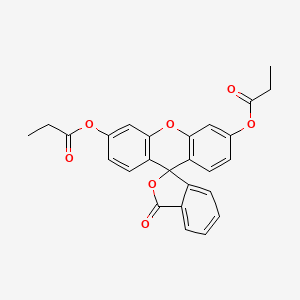



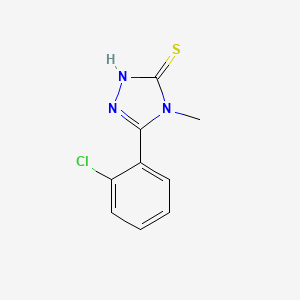
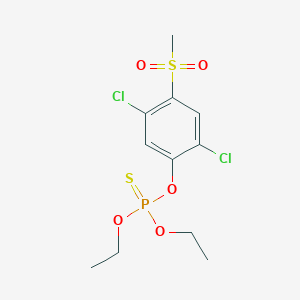
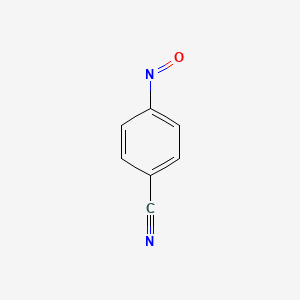
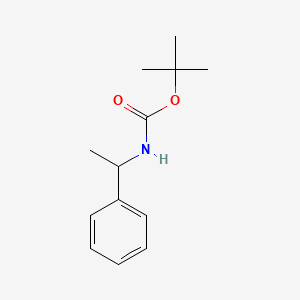


![2-[4-(Dimethylamino)phenyl]-1,3-dithiane](/img/structure/B1604519.png)

